(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Zelandopam, also known as MYD-37; YM-435, is a dopamine D1 agonist potentially for the treatment of heart failure and hypertension. YM435 is a potent stimulant of pancreatic exocrine secretion by acting on DA D1 receptors of the pancreas in dogs. Intravenous administration of YM435 produces renal vasodilating and diuretic/natriuretic effects by stimulation of dopamine D1 receptors, and demonstrate that YM435 can inhibit angiotensin II-, renal nerve stimulation- and PAF-induced renal dysfunction.
Brand Name:
Vulcanchem
CAS No.:
139233-53-7
VCID:
VC0547733
InChI:
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1
SMILES:
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Molecular Formula:
C15H15NO4
Molecular Weight:
273.28 g/mol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
CAS No.: 139233-53-7
Cat. No.: VC0547733
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Zelandopam, also known as MYD-37; YM-435, is a dopamine D1 agonist potentially for the treatment of heart failure and hypertension. YM435 is a potent stimulant of pancreatic exocrine secretion by acting on DA D1 receptors of the pancreas in dogs. Intravenous administration of YM435 produces renal vasodilating and diuretic/natriuretic effects by stimulation of dopamine D1 receptors, and demonstrate that YM435 can inhibit angiotensin II-, renal nerve stimulation- and PAF-induced renal dysfunction. |
|---|---|
| CAS No. | 139233-53-7 |
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |
| Standard InChI | InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |
| Standard InChI Key | FULLEMQICAKPOE-JTQLQIEISA-N |
| Isomeric SMILES | C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
| SMILES | C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
| Canonical SMILES | C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
| Appearance | Solid powder |
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